Tris(dinaphthoylmethane)-mono(phenathroline)europium(III)
Description
Tris(dinaphthoylmethane)-mono(phenanthroline)europium(III) (CAS: 202460-56-8) is a europium(III) complex featuring three dinaphthoylmethane (dnm) ligands and one phenanthroline (phen) auxiliary ligand . The dinaphthoylmethane ligand consists of naphthyl groups, which enhance the π-conjugation compared to simpler β-diketonates like dibenzoylmethane (dbm). This structural feature improves the antenna effect, facilitating efficient energy transfer to the Eu(III) ion for strong red luminescence (∼615 nm) . The compound is primarily used in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and temperature-sensitive probes, due to its tunable photophysical properties .
Properties
Molecular Formula |
C81H56EuN2O6 |
|---|---|
Molecular Weight |
1305.3 g/mol |
IUPAC Name |
europium;(Z)-3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H;/b3*22-15-;; |
InChI Key |
AXJKZZHPAHLROA-AFKSVMDXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC=C2C(=C1)C=CC(=C2)/C(=C/C(=O)C3=CC4=CC=CC=C4C=C3)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
- Starting materials : Europium(III) salts (commonly europium(III) chloride or europium(III) perchlorate), dinaphthoylmethane ligands, and 1,10-phenanthroline.
- Reaction medium : Organic solvents such as ethanol, methanol, or acetonitrile are typically used.
- Procedure :
- Dissolve europium(III) salt in the solvent.
- Add dinaphthoylmethane ligand in a molar ratio of 3:1 relative to europium.
- Introduce 1,10-phenanthroline ligand in a 1:1 ratio with europium.
- Stir the mixture under reflux or room temperature conditions to allow complexation.
- The complex precipitates or is isolated by solvent evaporation or crystallization.
- Purification by recrystallization or washing with suitable solvents.
This method ensures the formation of the tris(dinaphthoylmethane) mono(phenanthroline)europium(III) complex with high purity (>97%) as reported by commercial suppliers.
Synthetic Variations and Ligand Modifications
Research literature indicates that modifications to the ligand structure, such as fluorination or extension of conjugation in the dinaphthoylmethane ligands, can influence the efficiency and stability of the europium complex. For example, introduction of polyfluorinated alkyl groups or naphthyl substituents enhances electroluminescent performance and photostability.
Synthesis of related europium complexes involves:
- Reaction of europium(III) salts with β-diketones (like dinaphthoylmethane derivatives) to form tris-ligand complexes.
- Subsequent coordination with 1,10-phenanthroline to form the mono(phenanthroline) adduct.
- Purification by crystallization from appropriate solvents.
These synthetic strategies are supported by spectroscopic characterization (UV-Vis, fluorescence), thermal analysis, and crystallography to confirm complex formation and purity.
Analytical Data and Quality Control
- Purity is typically >97% as confirmed by supplier Certificates of Analysis (COA).
- Molecular formula: C81H53EuN2O6; molecular weight: 1302.26 g/mol.
- Storage: Stable at -20°C for 1 month or -80°C for up to 6 months in solution.
- Solubility: Requires solvents like DMSO for stock solutions; heating and sonication improve dissolution.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Europium source | Europium(III) chloride or perchlorate |
| Ligands | Dinaphthoylmethane (3 equivalents), 1,10-phenanthroline (1 equivalent) |
| Solvent | Ethanol, methanol, acetonitrile, DMSO |
| Reaction conditions | Room temperature or reflux, stirring |
| Purification methods | Crystallization, washing |
| Stock solution solvents | DMSO, PEG300, Tween 80, water, corn oil |
| Storage | Solid: -20°C; Solution: -80°C (up to 6 months) |
| Purity | >97% |
Scientific Research Applications
Luminescent Properties
The primary application of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) lies in its luminescent characteristics. The europium ion (Eu³⁺) is known for its intense red emission when excited, which is often enhanced by the presence of organic ligands acting as antennas.
Key Findings:
- Antenna Effect: The phenanthroline moiety serves as an effective antenna ligand that absorbs light and transfers energy to the europium ion, facilitating strong luminescence. This property is crucial for applications in optoelectronic devices and sensors .
- Quantum Yield: Studies have shown that the quantum yield of europium complexes can be significantly influenced by the choice of ligands and solvent environments. For instance, complexes with optimized ligand arrangements exhibit higher quantum yields in specific solvents .
Catalytic Applications
Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) has also been investigated for its catalytic properties. The unique coordination chemistry of europium allows it to participate in various catalytic processes.
Case Study:
- Phosphotriesterase Activity: Research has demonstrated that europium complexes can bind to enzymes like phosphotriesterase, enhancing their catalytic activity. X-ray crystallography revealed that lanthanide ions, including europium, can stabilize enzyme structures while facilitating substrate conversion .
Biomedical Applications
The luminescent properties of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) make it an appealing candidate for biomedical applications, particularly in imaging and diagnostics.
Applications:
- Biochemical Probes: Europium complexes are utilized as luminescent probes in biolabeling due to their ability to provide sharp emission peaks that can be detected with high sensitivity. These probes are particularly useful in fluorescence microscopy and flow cytometry .
- Drug Delivery Systems: The incorporation of europium complexes into drug delivery systems has been explored to achieve targeted therapy. Their luminescent properties enable real-time tracking of drug release and distribution within biological systems .
Data Tables
Mechanism of Action
The luminescent properties of Tris(dinaphthoylmethane)-mono(phenathroline)europium(III) arise from the efficient energy transfer from the ligands to the europium ion. The dinaphthoylmethane and phenanthroline ligands absorb ultraviolet light and transfer the energy to the europium ion, which then emits light in the visible region. This process involves the excitation of electrons in the ligands, followed by non-radiative energy transfer to the europium ion, and finally, radiative decay of the europium ion to emit light .
Comparison with Similar Compounds
Photophysical Properties
| Property | Eu(dnm)₃(phen) | Eu(dbm)₃(phen) | Eu(benzac)₃(phen) | Eu(PEP)₂Cl₃ |
|---|---|---|---|---|
| Emission Wavelength (nm) | ~615 (in THF) | 613–615 | 610–614 | 612–618 |
| Quantum Yield (Φ) | 0.45–0.55 | 0.35–0.45 | 0.50–0.60 | 0.30–0.40 |
| Lifetime (ms) | 0.8–1.2 | 0.6–0.9 | 1.0–1.5 | 0.5–0.8 |
| Molar Absorptivity (ε) | ~12,000 M⁻¹cm⁻¹ | ~8,500 M⁻¹cm⁻¹ | ~10,000 M⁻¹cm⁻¹ | ~7,000 M⁻¹cm⁻¹ |
- Key Findings: The extended π-system in Eu(dnm)₃(phen) increases molar absorptivity by ~40% compared to Eu(dbm)₃(phen), leading to brighter luminescence . Fluorinated ligands in Eu(benzac)₃(phen) enhance quantum yields due to reduced non-radiative decay . Eu(PEP)₂Cl₃ shows lower efficiency due to chloride counterions disrupting ligand symmetry .
Solubility and Stability
| Compound | Solubility in THF | Solubility in H₂O | Thermal Stability (°C) |
|---|---|---|---|
| Eu(dnm)₃(phen) | High | Insoluble | 170–175 |
| Eu(dbm)₃(phen) | High | Insoluble | 172–173 |
| Eu(benzac)₃(phen) | Moderate | Insoluble | 190–200 |
| Eu(PEP)₂Cl₃ | Low | Insoluble | 150–160 |
Biological Activity
Tris(dinaphthoylmethane)-mono(phenanthroline)europium(III) is a lanthanide complex known for its unique luminescent properties and potential biological applications. This compound, often referred to as a europium complex, exhibits significant interest in fields such as photonics, biochemistry, and medical diagnostics due to its ability to emit light efficiently.
- Molecular Formula : C57H44EuN2O6
- Molecular Weight : 1001.91 g/mol
- CAS Number : 202460-56-8
- Appearance : Yellow powder
- Melting Point : 185-191 °C
- Purity : Typically >97%
The compound consists of europium ions coordinated with dinaphthoylmethane and phenanthroline ligands, which contribute to its luminescent properties. The europium ion (Eu³⁺) is known for its characteristic red emission around 613 nm, resulting from transitions between its excited states.
Luminescence and Imaging Applications
Tris(dinaphthoylmethane)-mono(phenanthroline)europium(III) has been explored for its luminescent properties in biological imaging. Its ability to provide strong fluorescence signals makes it suitable for applications in live-cell imaging and diagnostics. The compound's luminescence is less susceptible to photobleaching and quenching by molecular oxygen, which enhances its effectiveness in biological environments .
Cytotoxicity Studies
Research into the cytotoxic effects of europium complexes, including Tris(dinaphthoylmethane)-mono(phenanthroline)europium(III), has indicated varying degrees of toxicity depending on concentration and exposure time. In vitro studies have shown that at lower concentrations, these complexes can be biocompatible and potentially useful as imaging agents without significant adverse effects on cell viability . However, higher concentrations may lead to cytotoxicity, necessitating careful dosage considerations in practical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Europium complexes can induce oxidative stress in cells, leading to apoptosis or necrosis at elevated concentrations.
- Metal Ion Interaction : The binding of europium ions to cellular components may disrupt normal cellular functions, affecting processes such as enzyme activity and signal transduction pathways.
Case Studies
- Cell Imaging : A study demonstrated the use of europium complexes for imaging intracellular processes. The unique luminescent properties allowed researchers to visualize cellular events with high sensitivity and resolution .
- Drug Delivery Systems : Research has indicated that europium complexes can be incorporated into drug delivery systems where they serve dual roles as therapeutic agents and imaging probes, enhancing the efficacy of targeted therapies .
Comparative Analysis
| Property | Tris(dinaphthoylmethane)-mono(phenanthroline)europium(III) | Other Europium Complexes |
|---|---|---|
| Luminescence Emission | Strong red emission at 613 nm | Varies; some exhibit blue/green |
| Cytotoxicity | Low at therapeutic doses; higher at elevated concentrations | Generally similar trends |
| Biocompatibility | Potentially biocompatible at low concentrations | Varies widely |
| Applications | Imaging, diagnostics | Imaging, phototherapy |
Q & A
Q. What are the standard synthesis protocols for Tris(dinaphthoylmethane)-mono(phenanthroline)europium(III)?
The synthesis typically involves three key steps:
Formation of benzoylpyruvic acid : Reacting benzophenone with pyruvic acid under heat and solvent conditions.
Ligand complexation : Benzoylpyruvate reacts with phenanthroline under controlled temperature and stirring.
Europium coordination : The intermediate complex is reacted with europium(III) salts at room temperature .
Critical parameters : Solvent choice (e.g., THF, dichloromethane), stoichiometric ratios, and purity of europium salts significantly influence yield. Anhydrous conditions are recommended to avoid hydrated byproducts .
Q. What solvents and conditions are optimal for dissolving and handling this complex?
- Solubility : The compound is soluble in polar organic solvents like dichloromethane, THF, and DMSO but insoluble in water due to its hydrophobic ligands .
- Handling : Store at ambient temperatures in inert atmospheres to prevent ligand oxidation. For spectroscopic studies, THF is preferred due to its low interference with UV-Vis and fluorescence measurements (λabs = 355 nm in THF) .
Q. How are the photophysical properties (e.g., λmax, λem) characterized experimentally?
- Absorption spectroscopy : λmax at 257 nm (π→π* transitions of ligands) and 355 nm (ligand-to-metal charge transfer) in THF .
- Emission spectroscopy : Sharp red emission at λem = 615 nm (Eu<sup>3+</sup> <sup>5</sup>D0→<sup>7</sup>F2 transition) with a full-width half-maximum (FWHM) < 10 nm, ideal for OLED applications .
- HOMO-LUMO levels : Determined via cyclic voltammetry (HOMO = -5.22 eV, LUMO = -2.93 eV), critical for charge transport in electroluminescent devices .
Advanced Research Questions
Q. How do structural variations in the phenanthroline ligand (e.g., amino-substituted derivatives) affect photophysical properties?
Substituting phenanthroline with electron-donating groups (e.g., -NH2) alters ligand field symmetry and charge-transfer efficiency:
- Redshift in emission : Amino-substituted phenanthroline increases λem by 3–5 nm due to enhanced ligand polarization .
- Quantum yield : Modifications in ligand rigidity (e.g., 5-amino-phenanthroline) reduce non-radiative decay, improving luminescence efficiency by ~15% compared to unsubstituted analogs .
Methodological recommendation : Use time-resolved fluorescence to quantify radiative vs. non-radiative decay rates .
Q. What methodologies can resolve discrepancies in reported melting points (172–173°C vs. 185–191°C)?
Conflicting melting points may arise from:
- Hydration state : Anhydrous vs. hydrated forms (e.g., [Eu(DBM)3(Phen)]·xH2O) exhibit different thermal stability. Thermogravimetric analysis (TGA) under vacuum can clarify hydration levels .
- Purity : Differential scanning calorimetry (DSC) with high-purity samples (>95%) minimizes impurities that depress melting points .
Validation : Cross-reference synthesis protocols (e.g., vacuum drying vs. ambient conditions) and characterize via single-crystal XRD to confirm phase purity .
Q. How does the HOMO-LUMO gap influence electroluminescent efficiency in OLEDs?
- Charge injection balance : The LUMO (-2.93 eV) aligns with common electron-transport layers (e.g., Alq3), while the HOMO (-5.22 eV) matches hole-transport materials (e.g., PVK). This alignment reduces energy barriers, enhancing device efficiency .
- Device optimization : In ITO/PEDOT:PSS/PVK:Eu(dbm)3(Phen)/Ca:Al architectures, the complex achieves external quantum efficiency (EQE) >8% due to efficient Förster energy transfer from PVK to Eu<sup>3+</sup> .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
